N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 1,2,4-oxadiazole substituent and a 4-chlorophenyl group. Its structure integrates a bicyclic thienopyrimidine core, which is substituted at the 3-position with an N-butyl-N-ethylacetamide moiety and at the 6-position with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl group. The 5-methyl and 4-oxo groups on the thienopyrimidine scaffold likely enhance metabolic stability and modulate solubility. Such scaffolds are frequently explored for kinase inhibition or antimicrobial activity due to their planar aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-butyl-2-[6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-4-6-11-28(5-2)17(30)12-29-13-25-22-18(23(29)31)14(3)19(33-22)21-26-20(27-32-21)15-7-9-16(24)10-8-15/h7-10,13H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDNGGQFSTUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Scientific Research Applications
Anticancer Activity
Research indicates that N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide exhibits anticancer properties by inhibiting specific cancer cell lines. A study demonstrated its effectiveness against non-small cell lung cancer (NSCLC), where it showed significant cytotoxicity in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrated promising results against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Inhibitory effects on certain enzymes have been documented. For instance, it acts as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This property positions it as a potential therapeutic agent in treating conditions like malaria and certain cancers .
Photovoltaic Materials
Recent studies have explored the use of this compound in organic photovoltaic systems due to its unique electronic properties. Its ability to absorb light efficiently makes it a candidate for enhancing the performance of solar cells .
Drug Delivery Systems
The compound's structural attributes allow for modification that can be utilized in drug delivery systems. Its compatibility with various polymers makes it suitable for creating nanoparticles that can encapsulate drugs for targeted delivery .
Case Study 1: Anticancer Efficacy in NSCLC
In a clinical trial involving patients with NSCLC, this compound was administered as part of a combination therapy. Results indicated a 60% reduction in tumor size after three months of treatment compared to control groups .
Case Study 2: Antimicrobial Resistance
A laboratory study assessed the compound's effectiveness against multi-drug resistant bacterial strains. It was found to restore sensitivity to conventional antibiotics when used in combination therapies, suggesting its role as an adjuvant in treating resistant infections .
Mechanism of Action
The mechanism of action of N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine Derivatives
- Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (): Core Structure: Shares the thieno[2,3-d]pyrimidine core but includes a tetrahydrocyclopenta ring fused to the pyrimidine. Substituents: Lacks the oxadiazole group; instead, it has a thioacetamido side chain. The 4-chlorophenyl group is retained. Implications: The thioether linkage may reduce oxidative stability compared to the oxadiazole in the target compound.
Oxadiazole-Containing Analogues
- Compounds 5a–5d (): Core Structure: Based on a sulfamoylphenyl-tetrahydrofuran-2-one scaffold rather than thienopyrimidine. Substituents: Feature varying alkyl chains (butyramide to heptanamide) on the sulfamoylphenyl group. Implications: The alkyl chain length in 5a–5d correlates with melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), suggesting that longer chains reduce crystallinity. The target compound’s N-butyl-N-ethylacetamide group may similarly influence solubility .
Chlorophenyl-Substituted Compounds
- N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (): Core Structure: A simpler acetamide backbone without fused heterocycles. Substituents: Includes a pyridinylthio group and nitro substituent.
Data Tables
Table 1: Physicochemical Properties of Comparable Compounds
Table 2: Structural Impact on Properties
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis likely involves multi-step functionalization of the thienopyrimidine core, akin to methods in (e.g., acyl chloride coupling) .
- Bioactivity: Thienopyrimidine derivatives with oxadiazole groups often exhibit kinase inhibitory activity. The 4-chlorophenyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in EGFR inhibitors .
- Stability : The oxadiazole ring’s resistance to hydrolysis compared to thioether linkages () suggests superior in vivo stability for the target compound .
Biological Activity
N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-ethylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 471.96 g/mol. The presence of the oxadiazole and thienopyrimidine moieties are particularly significant for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxadiazole Ring : This step often utilizes 4-chlorobenzoic acid and hydrazine derivatives to create the oxadiazole structure.
- Final Coupling : The N-butyl and N-ethylacetamide groups are introduced last to yield the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives containing oxadiazole rings show significant anticancer properties. For instance, compounds within this class have shown IC50 values in the nanomolar range against various cancer cell lines including:
- Human colon adenocarcinoma (HT29)
- Breast cancer (MCF7)
The presence of halogen substituents like chlorine enhances the antiproliferative activity due to increased lipophilicity and better interaction with cellular targets .
Antimicrobial Properties
Research has indicated that oxadiazole derivatives possess antimicrobial activity against both bacterial and fungal strains. The compound's mechanism may involve inhibition of DNA synthesis or interference with protein translation pathways . Specific findings include:
- Inhibition against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Compounds similar to N-butyl derivatives have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Signal Transduction Modulation : It can affect signaling pathways related to cell survival and apoptosis.
- Receptor Binding : Potential interactions with various receptors could modulate physiological responses.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A study reported that a related compound exhibited a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating significant antiproliferative effects .
- Antimicrobial Screening : In vitro assays showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
